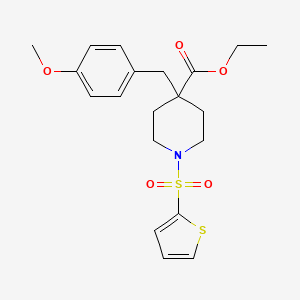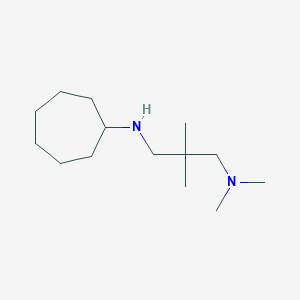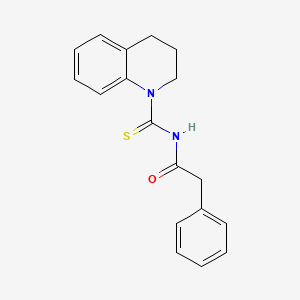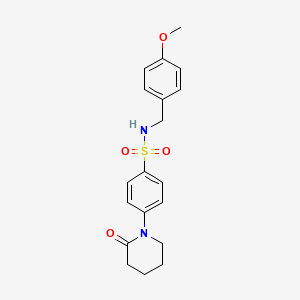![molecular formula C21H18BrNO B4958121 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole, also known as BMPC, is a synthetic compound that belongs to the carbazole family. It is a potential therapeutic agent that has been studied for its various biological activities.
Wirkmechanismus
The mechanism of action of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, it has been suggested that 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole exerts its biological activities through the modulation of various signaling pathways. For example, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to exhibit potent biological activities, making it a promising therapeutic agent. However, there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole could facilitate its use in lab experiments and potential clinical applications.
In conclusion, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is a synthetic compound that has been studied for its potential therapeutic applications. It exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant activities. While there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments, its potent biological activities make it a promising therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. The second step involves the reaction of 2-(4-bromo-2-methylphenoxy)ethanol with carbazole in the presence of potassium carbonate and dimethylformamide to form 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Eigenschaften
IUPAC Name |
9-[2-(4-bromo-2-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c1-15-14-16(22)10-11-21(15)24-13-12-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBDIHTYZAAGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(4-Bromo-2-methylphenoxy)ethyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)



![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)

![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)
